N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride (CAS: 1052541-49-7) is a pyrazole-derived carboxamide featuring a 6-fluorobenzo[d]thiazol-2-yl group and a 3-(dimethylamino)propyl substituent on the amide nitrogen. Structurally, the compound combines a fluorinated benzothiazole moiety—known for its electron-withdrawing properties and metabolic stability—with a pyrazole core modified by a dimethylaminopropyl chain, which may improve bioavailability through increased polarity .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5OS.ClH/c1-21(2)9-4-10-23(16(24)14-7-8-19-22(14)3)17-20-13-6-5-12(18)11-15(13)25-17;/h5-8,11H,4,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDOBXZEGLMERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C17H19ClFN3O2S
- Molecular Weight : 383.9 g/mol
- Functional Groups : Dimethylamino group, fluorinated benzothiazole moiety, and carboxamide functionality.
These structural components contribute to its reactivity and interaction with biological targets.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant potential of pyrazole derivatives, including this compound. The antioxidant activity was assessed using various assays:
- Total Antioxidant Capacity (TAC) : The compound demonstrated significant radical scavenging ability, comparable to established antioxidants like ascorbic acid.
- Ferric Reducing Antioxidant Power (FRAP) : The IC50 values indicate that the compound has a strong reducing capacity, with values significantly lower than those of the reference compounds used in the study.
Table 1 summarizes the IC50 values for various compounds tested against TAC and FRAP methods:
| Compound | TAC IC50 (µM) | FRAP IC50 (µM) |
|---|---|---|
| N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide | 14.00 ± 0.14 | 68.97 ± 0.26 |
| Ascorbic Acid | 88.12 ± 0.23 | 92.70 ± 0.43 |
| BHT | 31.76 ± 1.22 | - |
2. Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer effects. This compound's structure allows it to interact with various cellular pathways involved in cancer progression:
- Mechanism of Action : It is believed to inhibit specific enzymes and receptors that are crucial for tumor growth and metastasis.
- In Vitro Studies : Research indicates that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways such as PI3K/Akt and MAPK.
3. Antibacterial and Antifungal Activities
The compound has shown promise in antibacterial and antifungal assays:
- Bacterial Strains Tested : E. coli, Staphylococcus aureus
- Fungal Strains Tested : Candida albicans
Results indicate that the compound exhibits moderate activity against these pathogens, suggesting its potential as a lead candidate for developing new antimicrobial agents.
Case Study 1: Antioxidant Evaluation
In a recent study published in Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and their antioxidant activities evaluated. The study found that the presence of electron-donating groups significantly enhanced the antioxidant capacity of compounds similar to this compound .
Case Study 2: Anticancer Activity
A research article detailed the effects of benzothiazole derivatives on cancer cell proliferation. The results indicated that compounds with similar structures to this compound could inhibit cell growth in vitro by inducing apoptosis .
Scientific Research Applications
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with significant biological activity, and is used as a research compound. It has a molecular formula of C17H21ClFN5OS and a molecular weight of 397.9 g/mol.
Applications
This compound is a compound with reported antioxidant and anticancer properties. It has demonstrated moderate activity against bacterial strains such as E. coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans.
Antioxidant Activity
Pyrazole derivatives have recently been studied for their antioxidant potential, including this compound. Studies have assessed antioxidant activity using assays such as:
- Total Antioxidant Capacity (TAC) The compound demonstrated a significant radical scavenging ability, comparable to that of ascorbic acid.
- Ferric Reducing Antioxidant Power (FRAP) The compound has a strong reducing capacity, with IC50 values significantly lower than reference compounds.
The IC50 values for compounds tested against TAC and FRAP methods are summarized in Table 1:
Table 1: IC50 Values for Antioxidant Activity
| Compound | TAC IC50 (µM) | FRAP IC50 (µM) |
|---|---|---|
| N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide | 14.00 ± 0.14 | 68.97 ± 0.26 |
| Ascorbic Acid | 88.12 ± 0.23 | 92.70 ± 0.43 |
| BHT | 31.76 ± 1.22 | - |
Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer effects. this compound's structure interacts with cellular pathways involved in cancer progression. It is believed to inhibit specific enzymes and receptors that are crucial for tumor growth and metastasis. Research indicates that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Case Studies
- Antioxidant Evaluation A study published in the Journal of Medicinal Chemistry found that the presence of electron-donating groups significantly enhanced the antioxidant capacity of compounds.
- Anticancer Activity Research indicates that compounds with similar structures to this compound could inhibit cell growth in vitro by inducing apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison with Pyrazole Carboxamide Derivatives
Physicochemical and ADMET Properties
- The dimethylaminopropyl chain further enhances polarity, especially as a protonated hydrochloride salt.
- Melting Points: Fluorinated analogs in (e.g., 3d, mp 181–183°C) exhibit higher melting points than non-halogenated derivatives (3a, mp 133–135°C), suggesting that the target’s fluorine and ionic hydrochloride could increase thermal stability .
- ADMET : highlights the robustness of ADMET models for structurally diverse compounds, implying that the target’s pharmacokinetics may align with pyrazole-carboxamide trends. Its tertiary amine group likely facilitates blood-brain barrier penetration, while the fluorine may reduce oxidative metabolism .
Functional Implications
- Bioactivity : The 6-fluorobenzo[d]thiazole moiety may enhance target binding affinity compared to simpler aryl groups (e.g., phenyl in 3a ), as fluorination often improves receptor selectivity and metabolic resistance.
- Synthetic Efficiency: Yields for analogs (62–71%) suggest moderate synthetic feasibility for the target, though steric hindrance from the dimethylaminopropyl group could reduce efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
